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3-Methyl-2-butene-1-thiol - 5287-45-6

3-Methyl-2-butene-1-thiol

Catalog Number: EVT-293439
CAS Number: 5287-45-6
Molecular Formula: C5H10S
Molecular Weight: 102.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-2-butene-1-thiol (MBT) is a volatile organosulfur compound recognized for its potent "skunky" or "foxy" odor. [, , , , , ] It is a significant contributor to the characteristic aroma of Cannabis sativa. [, , ] MBT is also found in various other sources, including:

  • Beer: As a product of photooxidation, it causes the undesirable "lightstruck" flavor. [, , , , , , , , ]
  • Plants: Detected in Fritillaria imperialis flowers, contributing to their foxy odor. [] Also found in Wasabia japonica (wasabi). []
  • Food and Beverages: Identified in roasted coffee, contributing to its aroma profile. [, ] Also found in mangosteen wines. []

MBT is a key compound in flavor chemistry research due to its low odor threshold and significant impact on sensory perception. [, , , , ]

S-Prenyl-L-cysteine

Compound Description: S-Prenyl-L-cysteine (S-(3-methyl-2-butenyl)-L-cysteine) is a colorless and odorless crystalline compound. [, ] It serves as a precursor to 3-methyl-2-butene-1-thiol. [, ] Exposure of its aqueous solution to sunlight, particularly in the presence of a photosensitizer like riboflavin, leads to the formation of 3-methyl-2-butene-1-thiol. [, ]

Relevance: S-Prenyl-L-cysteine is a direct precursor to 3-Methyl-2-butene-1-thiol, playing a crucial role in the formation of the "lightstruck" flavor in beer upon exposure to sunlight. [, ]

Iso-α-acids

Compound Description: Iso-α-acids are bitter compounds found in beer, derived from hops during the brewing process. []

Relevance: Iso-α-acids, in the presence of sulfur-containing amino acids, undergo photolysis when exposed to sunlight, resulting in the formation of 3-Methyl-2-butene-1-thiol, which contributes to the undesirable "lightstruck" flavor in beer. []

Riboflavin

Compound Description: Riboflavin, also known as vitamin B2, is a common photosensitizer. []

Relevance: Riboflavin accelerates the formation of 3-Methyl-2-butene-1-thiol from S-Prenyl-L-cysteine when exposed to sunlight. [] This highlights its role in the development of the "lightstruck" flavor in beer.

2-Mercapto-3-methylbutanol

Compound Description: 2-Mercapto-3-methylbutanol is a sulfur-containing compound that contributes to onion-like off-flavors in beer. [] It is synthesized from 3-methyl-2-buten-1-ol and hydrogen sulfide. []

Relevance: Like 3-Methyl-2-butene-1-thiol, 2-mercapto-3-methylbutanol is a volatile sulfur compound that contributes to undesirable flavors in beer. [] Both compounds can be formed during the fermentation process, highlighting the importance of controlling sulfur compound formation for beer quality.

3-Mercapto-3-methylbutanol

Compound Description: 3-Mercapto-3-methylbutanol is a sulfur-containing compound found in roasted coffee. []

Relevance: This compound is structurally similar to 3-Methyl-2-butene-1-thiol, sharing a similar carbon backbone and sulfur atom. [] Both are volatile sulfur compounds contributing to characteristic aromas, indicating a potential link in their formation pathways and flavor profiles.

3-Mercapto-3-methylbutyl formate

Compound Description: 3-Mercapto-3-methylbutyl formate is a sulfur-containing flavor component found in roasted coffee. []

Relevance: Similar to 3-Methyl-2-butene-1-thiol, this compound contains a thiol group and contributes to a distinct aroma profile. [] The presence of both compounds in roasted coffee suggests a possible shared precursor or formation pathway.

Dimethyltrisulfide

Compound Description: Dimethyltrisulfide is a sulfur-containing compound known for its strong onion-like aroma. [] It is formed from methanesulfenic acid, which is found in hop. []

Relevance: Both dimethyltrisulfide and 3-Methyl-2-butene-1-thiol are volatile sulfur compounds that can significantly impact the aroma profile of beer. [] While 3-Methyl-2-butene-1-thiol contributes to a "skunky" aroma, dimethyltrisulfide contributes to an "onion-like" off-flavor, demonstrating the diverse range of aromas associated with sulfur compounds.

3-Methyl-2-buten-1-ol

Compound Description: 3-Methyl-2-buten-1-ol, also known as prenol, is an allylic alcohol found in hops. []

Relevance: 3-Methyl-2-buten-1-ol is a key precursor in the formation of 2-mercapto-3-methylbutanol, which, like 3-Methyl-2-butene-1-thiol, can cause off-flavors in beer. [] This highlights the importance of understanding the reactions of hop-derived compounds during fermentation.

Hydrogen Sulfide

Compound Description: Hydrogen sulfide is a gas produced by yeast during fermentation, especially under nitrogen starvation conditions. []

Relevance: Hydrogen sulfide plays a crucial role in the formation of 2-mercapto-3-methylbutanol and 3-Methyl-2-butene-1-thiol from hop-derived compounds. [] Managing hydrogen sulfide production during fermentation is important for controlling the formation of these sulfur compounds and ensuring desirable beer aroma profiles.

2-Furfurylthiol

Compound Description: 2-Furfurylthiol (FFT) is a sulfur-containing compound that contributes to the roasted and sulfury aroma of coffee. []

Relevance: Like 3-Methyl-2-butene-1-thiol in beer, FFT is a key contributor to the aroma profile of coffee. [] Both are volatile sulfur compounds that can be influenced by the presence of other compounds, such as melanoidins in coffee, highlighting the complex interactions that shape flavor profiles.

3-Ethyl-Phenol

Compound Description: 3-Ethyl-Phenol is an aromatic compound with a distinct aroma. []

Relevance: 3-Ethyl-Phenol, along with 3-Methyl-2-butene-1-thiol, has been identified as a key aroma component in Shandong Matcha. [] This suggests a possible shared formation pathway or a synergistic effect on the overall aroma profile of the matcha.

Methional (3-(methylthio)propionaldehyde)

Compound Description: Methional is a volatile sulfur compound commonly found in roasted coffee. []

Relevance: Similar to 3-Methyl-2-butene-1-thiol, methional contributes to the complex aroma profile of coffee. [] Both compounds highlight the importance of sulfur-containing molecules in flavor chemistry.

Overview

3-Methyl-2-butene-1-thiol is a sulfur-containing organic compound with the molecular formula C5H10SC_5H_{10}S and a molecular weight of 102.18 g/mol. It is recognized for its strong and distinctive odor, often described as skunky or reminiscent of certain beers. This compound is found naturally in various contexts, particularly in the aroma profiles of certain wines and cannabis, where it contributes to the sensory characteristics that define these products .

Source

3-Methyl-2-butene-1-thiol can be synthesized through several methods, including the reaction of carbamimidothioic acid with 3,3-dimethylallyl bromide, and by utilizing thiourea in reactions with alkyl halides. It is also identified in trace amounts in beer, where it plays a role in the so-called "sunlight odor" that can develop when beer is exposed to light .

Classification

This compound is classified as a thiol (or mercaptan), characterized by the presence of a sulfhydryl group (-SH). It falls under the broader category of sulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-2-butene-1-thiol can be achieved through multiple routes:

  1. Carbamimidothioic Acid Route: A common method involves reacting carbamimidothioic acid with 3,3-dimethylallyl bromide. This reaction typically occurs under controlled conditions to optimize yield and purity.
  2. Thiourea Method: Another approach utilizes thiourea as a reagent in nucleophilic substitution reactions with alkyl halides, allowing for the formation of thiols from thioacetates .

Technical Details

In industrial settings, large-scale reactors are used to combine reactants under specific conditions that maximize yield. The exact methodologies may vary among manufacturers due to proprietary processes. The synthesis often requires careful control of temperature, pressure, and reactant concentrations to ensure high-quality outputs.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-2-butene-1-thiol features a branched alkene with a thiol group attached. Its structural formula can be represented as follows:

CH2=C(CH3)C(SH)=CH2\text{CH}_2=C(CH_3)-C(SH)=CH_2

Data

  • Molecular Formula: C5H10SC_5H_{10}S
  • Molecular Weight: 102.18 g/mol
  • Functional Group: Thiol (-SH)

Spectroscopic methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze its structure and confirm its identity through mass fragmentation patterns and retention times .

Chemical Reactions Analysis

Reactions

3-Methyl-2-butene-1-thiol is involved in several chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like bromine or iodine to form disulfides.
  2. Reduction: Disulfides formed from oxidation can be reduced back to thiols using zinc and acid conditions.
  3. Substitution Reactions: It participates in nucleophilic substitution reactions, particularly with alkyl halides, allowing for the formation of more complex sulfur-containing compounds .

Technical Details

  • Common Reagents:
    • Oxidation: Bromine (Br2_2) or iodine (I2_2).
    • Reduction: Zinc (Zn) with hydrochloric acid (HCl).
    • Substitution: Thiourea in the presence of an alkyl halide.

These reactions highlight the versatility of 3-Methyl-2-butene-1-thiol in organic synthesis and its potential utility as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 3-Methyl-2-butene-1-thiol exerts its effects primarily relates to its reactivity due to the thiol functional group. Thiols can participate in nucleophilic attacks on electrophiles, leading to various biochemical interactions. For instance, they may react with carbonyl compounds or halides to form thioethers or other sulfur-containing derivatives.

Data from studies indicate that this compound's strong odor can influence sensory perception and may have biological implications when present in certain concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Strongly pungent (skunky)
  • Boiling Point: Approximately 100 °C
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of the thiol group; participates readily in oxidation-reduction reactions.
  • Stability: Generally stable under normal conditions but sensitive to light and air which may lead to degradation over time.

Relevant analyses such as gas chromatography coupled with mass spectrometry have been utilized to determine these properties effectively .

Applications

Scientific Uses

3-Methyl-2-butene-1-thiol has several applications across different scientific fields:

  1. Organic Synthesis: Used as a reagent for synthesizing other sulfur-containing compounds.
  2. Flavor and Fragrance Industry: Its strong odor makes it useful in creating specific flavor profiles for food products.
  3. Biological Research: Investigated for its role in the aroma profile of cannabis and wines, contributing to sensory characteristics that affect consumer preferences .
  4. Quality Control in Brewing: Employed in analytical methods to detect trace amounts of this compound in beer, helping manage quality related to off-flavors caused by sunlight exposure .

Research continues into its potential therapeutic applications due to its unique chemical properties and biological effects.

Properties

CAS Number

5287-45-6

Product Name

3-Methyl-2-butene-1-thiol

IUPAC Name

3-methylbut-2-ene-1-thiol

Molecular Formula

C5H10S

Molecular Weight

102.2 g/mol

InChI

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3

InChI Key

GYDPOKGOQFTYGW-UHFFFAOYSA-N

SMILES

CC(=CCS)C

Solubility

insoluble in water; soluble in ethanol, triacetin and heptane

Synonyms

3-Methyl-1-mercapto-2-butene; MBT; Prenyl Mercaptan; Prenylthiol;

Canonical SMILES

CC(=CCS)C

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